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Compound of Interest

Compound Name: EG 018
Cat. No.: B1162972
Get Quote

For research and forensic applications only. This product is not for human or veterinary use.

Introduction

EG 018, also known by its IUPAC name naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl) methanone,
is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic
samples.[1][2] Structurally, it is an analog of the well-known synthetic cannabinoid JWH-018,
differing by the replacement of the indole core with a carbazole moiety.[1] As a research
chemical, EG 018 is of interest to scientists and drug development professionals for its
pharmacological properties and for the development of analytical methods for its detection.
This technical guide provides an in-depth overview of the synthesis, purification, and analytical
characterization of EG 018, as well as its known signaling pathways.

Chemical Properties

A summary of the key chemical properties of EG 018 is presented in the table below.
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Property Value Reference

naphthalen-1-yl(9-pentyl-9H-
IUPAC Name [2]
carbazol-3-yl)methanone

CAS Number 2219320-91-7 [3]
Molecular Formula C2sH2sNO [3]
Molecular Weight 391.5 g/mol [3]
Appearance White powder/crystalline solid [3]
Purity (typical) >98% [3]
N DMF: 20 mg/mL, DMSO: 0.2
Solubility [3]
mg/mL

Synthesis of EG 018

The synthesis of EG 018 can be conceptualized as a two-step process: the N-alkylation of
carbazole to form the intermediate 9-pentyl-9H-carbazole, followed by a Friedel-Crafts
acylation with 1-naphthoyl chloride. While a specific, detailed protocol for the synthesis of EG
018 is not readily available in the peer-reviewed literature, a plausible synthetic route can be
constructed based on established methods for the synthesis of similar N-alkylated and 3-
acylated carbazole derivatives.

Step 1: Synthesis of 9-pentyl-9H-carbazole
(Intermediate)

This procedure is adapted from a known method for the N-ethylation of carbazole.[4]

Reaction Scheme:
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Caption: N-alkylation of carbazole to yield 9-pentyl-9H-carbazole.

Experimental Protocol:

In a round-bottom flask, dissolve carbazole in N,N-dimethylformamide (DMF).

e Add powdered potassium hydroxide (KOH) to the solution.

 To this stirred suspension, add 1-bromopentane dropwise at room temperature.
o Heat the reaction mixture and stir overnight.

 After cooling to room temperature, pour the reaction mixture into water.

o Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
e Wash the combined organic extracts with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent such as ethanol to yield 9-pentyl-9H-carbazole.

Step 2: Synthesis of naphthalen-1-yl(9-pentyl-9H-
carbazol-3-yl)methanone (EG 018)
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This step involves a Friedel-Crafts acylation of the N-alkylated carbazole intermediate. The
regioselectivity of this reaction is crucial and can be influenced by the choice of Lewis acid
catalyst and reaction conditions. Acylation of N-alkylcarbazoles can occur at the 3, 6, or 1, 8
positions. For the synthesis of EG 018, acylation is desired at the 3-position. The use of a
suitable Lewis acid, such as aluminum chloride (AICIs), is typical for this transformation.

Reaction Scheme:

9-pentyl-9H-carbazole

T~

1-Naphthoyl chloride —® EG 018

/"

AlCls

Click to download full resolution via product page
Caption: Friedel-Crafts acylation of 9-pentyl-9H-carbazole to yield EG 018.
Experimental Protocol (Proposed):

¢ To a solution of 9-pentyl-9H-carbazole in a dry, inert solvent (e.g., dichloromethane or carbon
disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.qg.,
aluminum chloride) portion-wise at 0 °C.

» Allow the mixture to stir at 0 °C for a short period before adding a solution of 1-naphthoyl
chloride in the same solvent dropwise.

 After the addition is complete, allow the reaction to warm to room temperature and stir until
the starting material is consumed (monitored by TLC).

e Quench the reaction by carefully pouring it into a mixture of ice and concentrated
hydrochloric acid.

e Separate the organic layer and extract the aqueous layer with the same organic solvent.
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o Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

Purification of EG 018

The crude EG 018 product will likely be a mixture of isomers and unreacted starting materials,
necessitating a thorough purification process. A combination of chromatographic techniques
and recrystallization is recommended to achieve high purity.

Column Chromatography

Flash column chromatography is a common and effective method for the purification of
synthetic cannabinoids.[5]

Experimental Protocol:

» Stationary Phase: Silica gel is a suitable stationary phase for the separation of EG 018 from
its isomers and other impurities.[3]

» Mobile Phase: A non-polar/polar solvent system is typically used. For compounds like EG
018, a gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
The polarity of the eluent can be gradually increased to effect separation.

o Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer
chromatography (TLC) to identify those containing the desired product. Fractions with pure
EG 018 are combined and the solvent is removed under reduced pressure.

Recrystallization

Following chromatographic purification, recrystallization can be employed to further enhance
the purity of EG 018 and to obtain a crystalline solid.

Experimental Protocol:
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 Dissolve the partially purified EG 018 in a minimum amount of a suitable hot solvent or
solvent mixture (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

 Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to
induce crystallization.

o Collect the crystals by vacuum filtration.
e Wash the crystals with a small amount of the cold recrystallization solvent.
e Dry the crystals under vacuum to obtain pure EG 018.

Analytical Characterization

The identity and purity of the synthesized EG 018 should be confirmed using various analytical
techniques.

Analytical Technique Expected Observations

Provides the retention time and the mass
Gas Chromatography-Mass Spectrometry (GC-

MS) spectrum of the compound, which can be

compared to a reference standard.

1H and 3C NMR spectra will confirm the

) chemical structure of EG 018 by showing the
Nuclear Magnetic Resonance (NMR) o ] ) )
characteristic chemical shifts and coupling

Spectroscopy ]
constants for the protons and carbons in the
molecule.

Provides the accurate mass of the molecular

High-Resolution Mass Spectrometry (HRMS) ion, which can be used to confirm the elemental

composition of EG 018.

Signaling Pathways of EG 018

EG 018 is a synthetic cannabinoid that acts as a partial agonist at the cannabinoid receptors
CB1 and CB2.[1][2] These receptors are G-protein coupled receptors (GPCRSs) that are
primarily coupled to the inhibitory G-protein, Gi/o.
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Activation of CB1 and CB2 receptors by EG 018 initiates a signaling cascade that includes:

« Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of
cyclic adenosine monophosphate (CAMP).[1]

¢ Modulation of ion channels: This includes the inhibition of N- and P/Q-type calcium channels
and the activation of inwardly rectifying potassium channels.[6]

 Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence cell
growth, differentiation, and survival.[6]

The interaction of EG 018 with the CB1 and CB2 receptors and the subsequent downstream
signaling events are depicted in the following diagram.
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Caption: Signaling pathway of EG 018 via CB1 and CB2 receptors.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and
characterization of EG 018 for research purposes. While a definitive, step-by-step synthesis
protocol is not publicly available, a reliable synthetic strategy has been proposed based on
established chemical principles. The purification and analytical characterization sections offer
practical guidance for obtaining and verifying the purity and identity of the compound. The
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information on the signaling pathways of EG 018 provides a foundation for further
pharmacological investigations. Researchers working with EG 018 should adhere to all
applicable safety and legal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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